3-Bromonaphthalene-2,7-diol

Catalog No.
S2677945
CAS No.
102653-36-1
M.F
C10H7BrO2
M. Wt
239.068
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromonaphthalene-2,7-diol

CAS Number

102653-36-1

Product Name

3-Bromonaphthalene-2,7-diol

IUPAC Name

3-bromonaphthalene-2,7-diol

Molecular Formula

C10H7BrO2

Molecular Weight

239.068

InChI

InChI=1S/C10H7BrO2/c11-9-4-6-1-2-8(12)3-7(6)5-10(9)13/h1-5,12-13H

InChI Key

NCGIPELWHJKROR-UHFFFAOYSA-N

SMILES

C1=CC(=CC2=CC(=C(C=C21)Br)O)O

solubility

not available

Potential applications in Material Science

The presence of bromine and hydroxyl groups in the molecule grants 3-Br-NDI interesting optoelectronic properties. Optoelectronic materials combine optical and electrical properties, making them valuable for applications in light-emitting devices (LEDs) and electronic displays []. Research suggests that 3-Br-NDI may be a suitable precursor for the preparation of conductive polymers, which are used in organic electronics [, ].

3-Bromonaphthalene-2,7-diol is an organic compound characterized by the presence of a bromine atom and two hydroxyl groups on a naphthalene backbone. Its molecular formula is C₁₀H₇BrO₂, and it has a molecular weight of approximately 227.07 g/mol. The compound features a bromine atom at the 3-position and hydroxyl groups at the 2 and 7 positions of the naphthalene ring, which significantly influence its chemical properties and reactivity.

, including:

  • Bromination: The compound can be further brominated to yield dibromo derivatives, such as 1,3- and 1,6-dibromonaphthalene-2,7-diol .
  • Alkylation: It can be alkylated using reagents like benzyl bromide or ethyl bromobutanoate to produce dibenzyl or diethyl esters .
  • Amination: The introduction of amino groups can be achieved via Buchwald-Hartwig amination reactions, utilizing benzophenone imine as a surrogate for ammonia .

Research indicates that 3-bromonaphthalene-2,7-diol exhibits notable biological activities. It has been shown to inhibit various cytochrome P450 enzymes such as CYP1A2 and CYP2C19, which are crucial in drug metabolism . Furthermore, its structure suggests potential antioxidant properties due to the presence of hydroxyl groups that can scavenge free radicals.

The synthesis of 3-bromonaphthalene-2,7-diol typically involves:

  • Bromination of Naphthalene-2,7-diol: This is achieved by treating naphthalene-2,7-diol with bromine in acetic acid. This reaction produces a mixture of dibromo derivatives, from which 3-bromonaphthalene-2,7-diol can be isolated through in situ monodebromination using tin powder .
  • Alkylation Reactions: Subsequent reactions can involve alkylation with various alkyl halides to introduce additional functional groups .

3-Bromonaphthalene-2,7-diol finds applications in several fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting cytochrome P450 enzymes.
  • Material Science: Its derivatives are explored in liquid crystal applications due to their unique mesomorphic properties .
  • Organic Synthesis: It acts as a versatile intermediate in synthesizing more complex organic compounds.

Studies have indicated that 3-bromonaphthalene-2,7-diol interacts with various biological systems. Its inhibition of cytochrome P450 enzymes suggests potential drug-drug interactions when co-administered with other pharmaceuticals metabolized by these enzymes . Additionally, its antioxidant properties may influence cellular signaling pathways related to oxidative stress.

Several compounds share structural similarities with 3-bromonaphthalene-2,7-diol. Here are some comparisons:

Compound NameStructure FeaturesUnique Properties
Naphthalene-2,7-diolTwo hydroxyl groups on naphthaleneLacks bromine; serves as a precursor
1-BromonaphthaleneBromine at the 1-positionDifferent substitution pattern
3,6-Dibromonaphthalene-2,7-diolTwo bromines at positions 3 and 6More halogenated; alters reactivity
1-NaphtholHydroxyl group at the 1-positionSimpler structure; different reactivity

The uniqueness of 3-bromonaphthalene-2,7-diol lies in its specific positioning of functional groups which enhances its biological activity while maintaining compatibility for further chemical modifications.

XLogP3

3.3

Dates

Last modified: 08-16-2023

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